Fmoc-4-(3-fluorophenyl)-L-phenylalanine
CAS No.:
Cat. No.: VC13737699
Molecular Formula: C30H24FNO4
Molecular Weight: 481.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C30H24FNO4 |
---|---|
Molecular Weight | 481.5 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-fluorophenyl)phenyl]propanoic acid |
Standard InChI | InChI=1S/C30H24FNO4/c31-22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(33)34)32-30(35)36-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,32,35)(H,33,34)/t28-/m0/s1 |
Standard InChI Key | WBSUZOFWOYIFRD-NDEPHWFRSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Analysis
The compound’s backbone consists of an L-phenylalanine core with a 3-fluorophenyl group attached at the para position of the aromatic ring. The Fmoc group is linked to the α-amino group, enabling orthogonal protection during peptide synthesis.
Structural Components
Component | Description |
---|---|
Fmoc Group | Fluorenylmethyloxycarbonyl (9-fluorenylmethyl carbonate) |
3-Fluorophenyl | Aromatic ring with fluorine at position 3 |
L-Phenylalanine | Chiral α-amino acid backbone |
Key Structural Data
Property | Value |
---|---|
SMILES | OC(=O)C@HNC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12 |
InChI Code | 1S/C30H24FNO4/c31-22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(33)34)32-30(35)36-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,32,35)(H,33,34)/t28-/m0/s1 |
InChI Key | WBSUZOFWOYIFRD-NDEPHWFRSA-N |
Synthesis and Preparation Methods
Step | Reagents/Conditions |
---|---|
Halogenation | Fluorine introduction via directed substitution (e.g., FeCl₃ catalyst) |
Fmoc Protection | Fmoc-Cl, NaHCO₃, DMF, 0–5°C |
Deprotection | Piperidine in DMF (20–30% v/v) |
Applications and Research Findings
Role in Peptide Synthesis
The compound serves as a building block for peptides requiring fluorinated aromatic residues, which enhance metabolic stability and alter hydrophobic interactions. Fluorine’s electronegativity and small size permit precise modulation of binding affinity in therapeutic peptides .
Potential Applications
Comparative Analysis with Analogues
Compound | Fluorine Position | Key Differences |
---|---|---|
Fmoc-4-Fluoro-L-Phe | Para | Less steric hindrance |
Fmoc-3-Fluoro-L-Phe | Meta | Altered electronic effects |
Fmoc-4-(3-Fluorophenyl)-L-Phe | Ortho | Enhanced π-π interactions |
Storage Recommendations
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